![molecular formula C9H11BrFN B1450152 [(4-Bromo-3-fluorophenyl)methyl]dimethylamine CAS No. 1346555-50-7](/img/structure/B1450152.png)
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine
Vue d'ensemble
Description
“[(4-Bromo-3-fluorophenyl)methyl]dimethylamine” is a chemical compound with the IUPAC name 1-(4-bromo-3-fluorophenyl)-N,N-dimethylmethanamine . It has a molecular weight of 232.1 .
Molecular Structure Analysis
The molecular structure of “[(4-Bromo-3-fluorophenyl)methyl]dimethylamine” can be represented by the InChI code 1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 . This indicates that the molecule consists of a bromo-fluorophenyl group attached to a dimethylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(4-Bromo-3-fluorophenyl)methyl]dimethylamine” include a molecular weight of 232.1 .Applications De Recherche Scientifique
Coupling Agent in Peptide Synthesis : BroP, a derivative of the compound, is an effective reagent for coupling N-methylated amino acids in peptide synthesis. This compound has been noted for its stability and ability to yield high reaction efficiency in short times, with minimal epimerization (Coste et al., 1990).
Neurokinin-1 Receptor Antagonism : An orally active compound incorporating the [(4-Bromo-3-fluorophenyl)methyl]dimethylamine structure has been identified as a high-affinity neurokinin-1 receptor antagonist. This compound shows potential efficacy in pre-clinical tests for emesis and depression, highlighting its significance in neurological and psychiatric research (Harrison et al., 2001).
Chemical Interactions with Hemoglobin : Research has shown that derivatives of this compound can interact with hemoglobin and cytochrome c, leading to various reaction products. This indicates its potential use in studying protein-ligand interactions and drug development (Renner, 2004).
Synthesis of Electron-Rich Compounds : The compound has been used in the synthesis of highly electron-rich compounds, such as dialkylamino-substituted terpyridines. These compounds have high methyl cation affinities, indicating their potential application in various chemical reactions and materials science (Kleoff et al., 2019).
In Organometallic Chemistry : Its use in the synthesis of aryl-substituted triamidoamine ligands and molybdenum complexes has been documented. This application is relevant in organometallic chemistry, particularly in the development of new catalysts and ligands (Greco et al., 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRZOVHGPDJUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl]dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



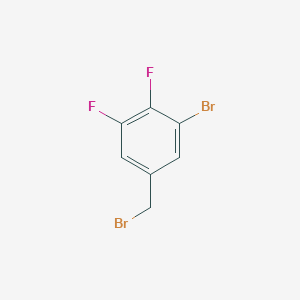

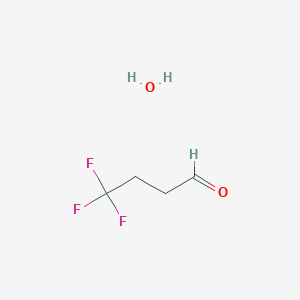
![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)

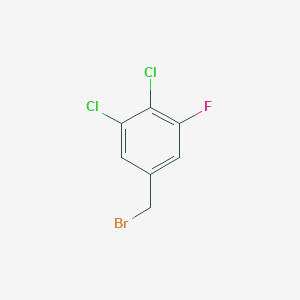
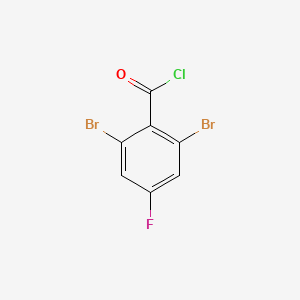
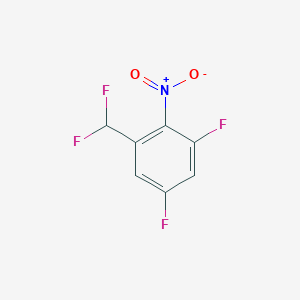

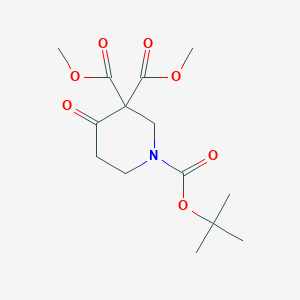

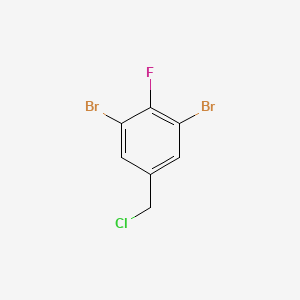
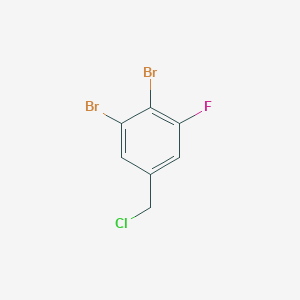
![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)